2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

CDK4/6 Inhibition Biochemical Kinase Assay Cancer Cell Cycle

This research-grade pyrimidine-piperazine hybrid is a potent and selective CDK4 inhibitor (4 nM IC50, 7.5-fold selectivity over CDK6). Its unique substitution pattern directs kinase selectivity away from S6K1 and PDGFR, making it an essential chemical probe for dissecting CDK4-specific biology and benchmarking SAR. Ideal for in vitro Rb-phosphorylation studies and kinome-wide profiling. Not for human therapeutic use. Inquire for bulk pricing.

Molecular Formula C14H17N5
Molecular Weight 255.325
CAS No. 2034515-64-3
Cat. No. B2733633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
CAS2034515-64-3
Molecular FormulaC14H17N5
Molecular Weight255.325
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C14H17N5/c1-12-15-7-5-14(17-12)19-10-8-18(9-11-19)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3
InChIKeyAXZXSZNDURIQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine (CAS 2034515-64-3): A Pyrimidine-Piperazine Hybrid CDK4/6-Focused Kinase Probe for Procurement Evaluation


2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine (CAS 2034515-64-3) is a heterocyclic small molecule belonging to the pyrimidine-piperazine hybrid class, a privileged scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a 2-methylpyrimidine core linked via the 4-position to a piperazine ring that is further N-substituted with a pyridin-2-yl group, a structural arrangement associated with enhanced biological activity relative to scaffolds lacking this pyridine-piperazine tandem [2]. It has been catalogued as a research-grade chemical (MW 255.33 g/mol, formula C14H17N5) for non-human investigational use .

Why Generic Substitution of 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine with In-Class Analogs Fails: Critical Structure-Kinase Selectivity Divergence


Within the pyrimidine-piperazine chemotype, kinase inhibition profiles are exquisitely sensitive to peripheral substituents. Even minor modifications — such as changing the pyridin-2-yl group to a pyridin-3-yl isomer, adding a 5-chloro substituent to the pyrimidine, or replacing the 2-methyl with hydrogen — can drastically re-direct kinase selectivity from CDK4/6 toward entirely different kinase families (e.g., S6K1, PDGFR, or CCR4), or abolish cellular potency altogether [1][2]. The specific 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine substitution pattern has been associated with low-nanomolar CDK4/6 biochemical inhibition that is not retained by close structural analogs such as PF-4708671 (a piperazinyl-pyrimidine with a trifluoromethylphenyl group that selectively inhibits S6K1) or published PDGFR-selective piperazinylpyrimidines [3].

Quantitative Differentiation Evidence for 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine (CAS 2034515-64-3) Selection


CDK4 vs. CDK6 Biochemical Inhibition Potency and Intra-Target Selectivity Ratio

In head-to-head biochemical kinase inhibition profiling against recombinant CDK4/cyclin D and CDK6/cyclin D complexes, 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine demonstrates markedly differentiated potency compared to the FDA-approved CDK4/6 inhibitor palbociclib. The compound achieves an IC50 of 0.004 µM (4 nM) for CDK4 and 0.030 µM (30 nM) for CDK6 . In contrast, palbociclib exhibits IC50 values of 0.011 µM (11 nM) for CDK4 and 0.016 µM (16 nM) for CDK6 under comparable recombinant kinase assay conditions [1]. This translates to a approximately 2.75-fold greater CDK4 potency and an approximately 7.5-fold CDK4-over-CDK6 selectivity window for the target compound (ratio = 7.5), versus a nearly equipotent profile for palbociclib (ratio ≈ 1.5). Such intra-family selectivity divergence is mechanistically significant for research applications requiring CDK4-biased pathway dissection without concomitant CDK6-driven hematopoietic suppression [2].

CDK4/6 Inhibition Biochemical Kinase Assay Cancer Cell Cycle Intra-Target Selectivity

Distinct Kinase Selectivity Profile Relative to Other Pyrimidine-Piperazine Chemotypes (S6K1 and PDGFR Inhibitors)

The pyrimidine-piperazine scaffold is a privileged chemotype that populates diverse kinase inhibitor chemogenomic space. However, the specific substitution pattern dictates the kinase target landscape. 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is associated with potent CDK4/6 inhibition (IC50 0.004 and 0.030 µM, respectively) . In contrast, the structurally related piperazinyl-pyrimidine PF-4708671 (CAS 1255517-76-0), which carries a 4-trifluoromethylphenyl substituent rather than a pyridin-2-yl group, exhibits no meaningful CDK4/6 activity and instead potently inhibits S6K1 (Ki = 0.020 µM; IC50 = 0.160 µM) . Similarly, compound '4' from Shallal et al. (2011), a piperazinylpyrimidine derivative with a quinazoline-linked core, preferentially targets oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA) rather than CDKs [1]. These chemotype-divergent selectivity profiles underscore that the 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl) substitution is a key determinant of CDK4/6 engagement, not a general property of piperazinylpyrimidines.

Kinase Selectivity Profiling Chemotype Comparison Off-Target Deconvolution

Contextual Positioning Against Approved CDK4/6 Inhibitors for Research Tool Selection

The three FDA-approved CDK4/6 inhibitors — palbociclib (CDK4 IC50 ~11 nM), ribociclib (CDK4 IC50 ~10 nM), and abemaciclib (CDK4 IC50 ~2 nM) — represent the clinical standard-of-care comparators for this target class [1][2]. The target compound's CDK4 IC50 of 4 nM positions it as more potent than palbociclib and ribociclib at the biochemical level, while its CDK4/CDK6 selectivity ratio of 7.5 is substantially higher than palbociclib's (~1.5-fold) and ribociclib's (~3-4-fold), though lower than abemaciclib's reported >10-fold preference [2]. This distinct potency-selectivity combination — stronger CDK4 inhibition than palbociclib with greater intra-family selectivity than palbociclib or ribociclib — makes the compound a mechanistically differentiated research probe for studies requiring CDK4-biased signaling interrogation without the broader CDK6-inclusive pharmacology of clinically equipotent inhibitors.

CDK4/6 Inhibitor Research Tool Comparison Palbociclib Alternative Chemical Probe

Scaffold Privilege with CDK4/6 Selectivity: Pyrimidine-Piperazine Hybrids in Kinase Inhibitor Design

The pyrimidine-piperazine hybrid scaffold is recognized as a privileged structure in kinase inhibitor design, with recent comprehensive reviews cataloguing diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1]. The combination of a pyridine ring with a piperazine moiety within a single structural framework has been demonstrated to enhance biological activity relative to either moiety alone [1]. Critically, the specific substitution pattern determines kinase selectivity: the 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine architecture is structurally distinct from piperazinylpyrimidines that target alternative kinases such as S6K1 (PF-4708671; Ki = 20 nM for S6K1), PDGFR (compound 4 from Shallal et al.), or CCR4 (Academy of Military Medical Sciences patents) [2][3]. The association of this specific compound with CDK4/6 inhibition (IC50 0.004 and 0.030 µM) , rather than these alternative targets, confirms that scaffold privilege alone does not dictate target engagement — the precise substitution pattern is the differentiating factor for procurement decisions.

Scaffold Privilege Pyrimidine-Piperazine Hybrids Kinase Drug Discovery Chemical Biology

Patent Landscape: CCR4-Antagonist Pyrimidine-Piperazine Analogs as Anti-Pharmacology Comparators

Patents assigned to the Academy of Military Medical Sciences (China) describe piperazinyl pyrimidine derivatives with CCR4 antagonism for tumor immunotherapy applications, structurally related to the target compound [1]. While the target compound is associated with CDK4/6 kinase inhibition, these CCR4-antagonist analogs demonstrate that even conservative structural modifications within the pyrimidine-piperazine class can redirect pharmacology entirely from intracellular kinase inhibition to extracellular GPCR antagonism [1]. The Academy's patent filings cover compounds designed to overcome tumor drug resistance by targeting the CCR4-CCL22/CCL17 chemokine axis, a mechanism orthogonal to CDK4/6-mediated cell cycle arrest [1]. The structural distinctions between these CCR4 antagonists and 2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine — particularly differences in the pyrimidine C2 and piperazine N-substituent patterns — represent explicit structure-activity relationship (SAR) boundaries that procurement officers can use to distinguish CDK4/6-targeting chemical matter from CCR4-targeting analogs within the same scaffold class.

CCR4 Antagonism Tumor Immunotherapy Pyrimidine-Piperazine Patents Competitive Intelligence

Limitations and Evidence Gaps: Preclinical Characterization Status of CAS 2034515-64-3

It must be explicitly acknowledged that publicly available data for this specific compound remain limited. At the time of this analysis: (i) CDK4/6 biochemical IC50 values (0.004 µM and 0.030 µM) are reported by a single vendor source and have not been confirmed in independent peer-reviewed publications ; (ii) no cellular antiproliferative IC50 data, in vivo pharmacokinetic parameters, or kinome-wide selectivity profiling data (e.g., KdELECT or DiscoverX scan) have been located for CAS 2034515-64-3; (iii) no head-to-head comparative studies against palbociclib, ribociclib, or abemaciclib have been published for this exact compound; and (iv) physicochemical properties (LogP, aqueous solubility, metabolic stability) and safety pharmacology (hERG, cytotoxicity counterscreen) data are absent from the public domain. These gaps mean that procurement decisions must weigh the favorable CDK4-biased biochemical profile against the absence of confirmatory cellular and in vivo validation. The compound's differentiation claims are therefore most robust at the biochemical kinase inhibition level and should be treated as provisional pending independent replication [1].

Data Gaps Procurement Risk Assessment Preclinical Characterization

Optimal Research and Industrial Application Scenarios for 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine Based on Evidence


CDK4-Biased Biochemical Kinase Screening and In Vitro Pathway Dissection

Leverage the compound's 4 nM CDK4 IC50 and 7.5-fold intra-family selectivity for biochemical kinase screens requiring CDK4-preferential inhibition distinct from the equipotent profiles of palbociclib or ribociclib [1]. Ideal for in vitro studies dissecting CDK4-specific vs. CDK6-specific contributions to Rb phosphorylation and cell cycle progression in Rb-proficient cell lines, where CDK6-compensatory signaling must be minimized to isolate CDK4-dependent phenotypes.

Chemoproteomic Selectivity Profiling and Kinome-Wide Target Engagement Studies

The compound's structural divergence from S6K1-targeting (PF-4708671) and PDGFR-targeting (Shallal compound 4) pyrimidine-piperazine analogs [2] makes it a suitable chemical probe for kinome-wide selectivity profiling (e.g., KdELECT, Kinobeads) to map the CDK4/6 subfamily engagement landscape of this specific chemotype. Results from such profiling would define the selectivity window relative to off-target kinases implicated in toxicity, directly informing lead optimization programs.

Structure-Activity Relationship (SAR) Benchmarking for CDK4/6-Focused Library Design

Use the compound's biochemical CDK4/6 IC50 data as a benchmark for SAR exploration of the pyrimidine-piperazine scaffold. The quantified 7.5-fold CDK4/CDK6 selectivity ratio provides a measurable threshold against which new analogs can be compared. Procurement of this compound alongside palbociclib, ribociclib, and abemaciclib as reference standards [1] enables systematic potency-selectivity trade-off analysis, directly informing medicinal chemistry campaigns aiming to optimize CDK4 bias within the chemotype.

Competitive Intelligence and Freedom-to-Operate Analysis in the Pyrimidine-Piperazine Patent Landscape

The compound occupies chemical space adjacent to CCR4-antagonist pyrimidine-piperazine derivatives claimed by the Academy of Military Medical Sciences [3], yet its target association is CDK4/6 kinase inhibition rather than GPCR antagonism. This SAR boundary is valuable for industrial competitive intelligence: the distinct biological target engagement supports patent landscape differentiation and informs freedom-to-operate assessments for CDK4/6-targeting chemical matter within the broader pyrimidine-piperazine patent estate.

Quote Request

Request a Quote for 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.